1-Ethyl-4-iodo-3-nitro-1H-pyrazole-5-carboxylic acid
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Overview
Description
1-Ethyl-4-iodo-3-nitro-1H-pyrazole-5-carboxylic acid is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.
Mechanism of Action
Target of Action
Pyrazole derivatives have been found to exhibit a broad range of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . .
Mode of Action
Pyrazole derivatives often interact with their targets through hydrogen bonding, due to the presence of nitrogen atoms in the pyrazole ring .
Biochemical Pathways
Without specific information on the compound, it’s difficult to say which biochemical pathways “1-Ethyl-4-iodo-3-nitro-1H-pyrazole-5-carboxylic acid” might affect. Pyrazole derivatives can affect a variety of biochemical pathways depending on their specific structures and targets .
Pharmacokinetics
Generally, the pharmacokinetic properties of a compound depend on its chemical structure, and pyrazole derivatives can have diverse properties .
Result of Action
Pyrazole derivatives can have a variety of effects at the molecular and cellular level, depending on their specific targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-4-iodo-3-nitro-1H-pyrazole-5-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Introduction of the Nitro Group: Nitration of the pyrazole ring can be achieved using a mixture of concentrated nitric acid and sulfuric acid.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of the corresponding ester with a strong base followed by acidification.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-4-iodo-3-nitro-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium dithionite.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium azide or potassium cyanide.
Coupling Reactions: The carboxylic acid group can participate in coupling reactions, such as amide bond formation with amines using coupling agents like EDCI or DCC.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon, sodium dithionite.
Substitution: Sodium azide, potassium cyanide, copper(I) iodide.
Coupling Reactions: EDCI, DCC, DMAP.
Major Products:
Reduction of Nitro Group: 1-Ethyl-4-iodo-3-amino-1H-pyrazole-5-carboxylic acid.
Substitution of Iodine: 1-Ethyl-4-azido-3-nitro-1H-pyrazole-5-carboxylic acid.
Coupling Reactions: Amides and esters derived from the carboxylic acid group.
Scientific Research Applications
1-Ethyl-4-iodo-3-nitro-1H-pyrazole-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a precursor in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.
Comparison with Similar Compounds
1-Ethyl-3-nitro-1H-pyrazole-5-carboxylic acid: Lacks the iodine atom, which may affect its reactivity and biological activity.
4-Iodo-3-nitro-1H-pyrazole-5-carboxylic acid: Lacks the ethyl group, which may influence its solubility and interaction with biological targets.
1-Ethyl-4-chloro-3-nitro-1H-pyrazole-5-carboxylic acid: Substitution of iodine with chlorine, which may alter its chemical reactivity and biological properties.
Uniqueness: 1-Ethyl-4-iodo-3-nitro-1H-pyrazole-5-carboxylic acid is unique due to the presence of both the iodine and nitro groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-ethyl-4-iodo-5-nitropyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6IN3O4/c1-2-9-4(6(11)12)3(7)5(8-9)10(13)14/h2H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBYVMRVQTIFLAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)[N+](=O)[O-])I)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6IN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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